

D-Homophenylalanine: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *D-Homophenylalanine*

Cat. No.: *B556025*

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Introduction

D-Homophenylalanine is a non-proteinogenic amino acid, an analogue of the essential amino acid phenylalanine, distinguished by the presence of an additional methylene group in its side chain. This structural modification imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry and drug development. Its incorporation into peptides and other therapeutic molecules can significantly influence their conformational stability, resistance to enzymatic degradation, and receptor binding affinity. This technical guide provides an in-depth overview of **D-Homophenylalanine**, including its chemical identity, physicochemical properties, and key applications, with a focus on experimental protocols and its role in therapeutic design.

Core Data and Physicochemical Properties

D-Homophenylalanine is a white crystalline solid. Its key identifiers and physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	82795-51-5	[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[2][3][4]
Molecular Weight	179.22 g/mol	[2][3][4]
Synonyms	(R)-2-Amino-4-phenylbutanoic acid, H-D-HoPhe-OH	[1]
Appearance	White to off-white powder	
Melting Point	>300 °C	
Solubility	Soluble in water	[4]
Optical Rotation	[α] _D ²⁰ -45±1°, c = 1% in 3 M HCl	

Applications in Research and Drug Development

The primary application of **D-Homophenylalanine** lies in its use as a specialized building block in the synthesis of peptides and peptidomimetics.[3] Its chiral nature and extended side chain allow for the creation of novel molecular architectures with enhanced therapeutic properties.

- **Enhanced Stability:** The incorporation of D-amino acids, such as **D-Homophenylalanine**, into peptide chains is a well-established strategy to increase their resistance to proteolytic degradation by endogenous enzymes. This leads to a longer in-vivo half-life, a critical factor for the development of effective peptide-based drugs.
- **Modulation of Biological Activity:** The longer side chain of **D-Homophenylalanine** compared to phenylalanine can alter the binding affinity and selectivity of a peptide for its target receptor. This allows for the fine-tuning of a drug candidate's pharmacological profile, potentially leading to improved efficacy and reduced side effects.
- **Neurological Disorders:** **D-Homophenylalanine** is utilized in the development of therapeutics targeting neurological disorders. Its structural characteristics can influence the interaction of a drug with receptors in the central nervous system, thereby modulating neurotransmitter activity.[3]

Experimental Protocols

The following sections detail common experimental methodologies involving **D-Homophenylalanine**.

Solid-Phase Peptide Synthesis (SPPS)

D-Homophenylalanine is frequently incorporated into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the manual synthesis of a peptide containing **D-Homophenylalanine** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-protected amino acids (including Fmoc-**D-Homophenylalanine**)
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Piperidine solution (20% in DMF)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Diethyl ether

Procedure:

- Resin Swelling: The resin is swelled in DMF in a reaction vessel for 30-60 minutes.

- **Fmoc Deprotection:** The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
- **Amino Acid Coupling:** The next Fmoc-protected amino acid (e.g., Fmoc-**D-Homophenylalanine**) is activated by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This solution is then added to the resin, and the mixture is agitated for 1-2 hours to facilitate peptide bond formation. The resin is subsequently washed with DMF.
- **Repeat Cycles:** The deprotection and coupling steps are repeated for each amino acid in the desired peptide sequence.
- **Final Deprotection:** After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
- **Cleavage and Deprotection:** The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours.
- **Precipitation and Purification:** The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** The identity and purity of the final peptide are confirmed using techniques such as mass spectrometry and analytical HPLC.

Enzymatic Synthesis of Homophenylalanine

While the following protocol describes the synthesis of L-Homophenylalanine, the principles of enzymatic synthesis are applicable to the production of D-enantiomers with the appropriate selection of enzymes (e.g., D-amino acid transaminases). This method offers a green chemistry approach with high enantioselectivity.

Materials:

- Precursor molecule (e.g., 2-oxo-4-phenylbutyric acid)
- Amino donor (e.g., an L- or D-amino acid)

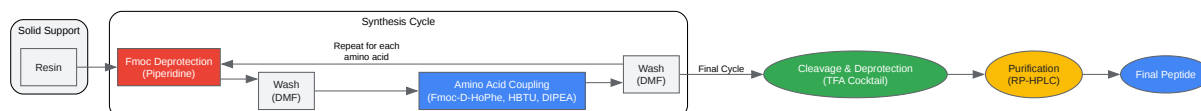
- Transaminase enzyme
- Pyridoxal 5'-phosphate (PLP) cofactor
- Buffer solution (e.g., Tris-HCl, pH 8.5)

Procedure:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing the precursor molecule, an amino donor, and the PLP cofactor in a suitable buffer.
- **Enzyme Addition:** The transaminase enzyme is added to the reaction mixture to initiate the synthesis.
- **Reaction Conditions:** The reaction is carried out at a controlled temperature (e.g., 37°C) with agitation.
- **Monitoring:** The progress of the reaction is monitored by HPLC to determine the conversion of the precursor to Homophenylalanine.
- **Product Isolation:** Due to the low solubility of Homophenylalanine in the reaction mixture, it often precipitates out of solution. The product can be collected by filtration, washed with cold water, and dried under vacuum.

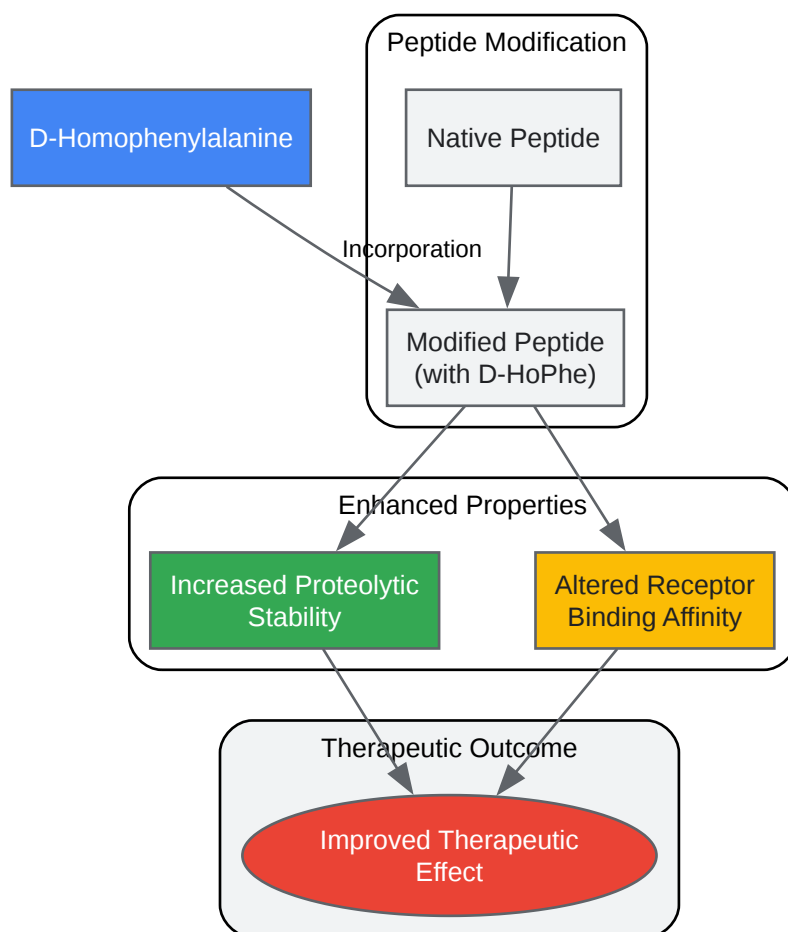
Visualizations

The following diagrams illustrate key concepts related to the application of **D-Homophenylalanine**.



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Caption: A workflow diagram of Solid-Phase Peptide Synthesis (SPPS) incorporating **D-Homophenylalanine**.



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Caption: Logical flow of **D-Homophenylalanine**'s role in enhancing therapeutic peptide properties.

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